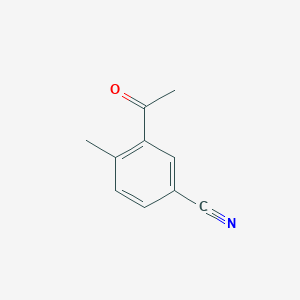
1,4,2-Dioxazole, 3-(p-nitrophenyl)-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,2-Dioxazole, 3-(p-nitrophenyl)-5-phenyl- is a heterocyclic organic compound characterized by a dioxazole ring substituted with a p-nitrophenyl group at the 3-position and a phenyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,2-Dioxazole, 3-(p-nitrophenyl)-5-phenyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of p-nitrophenyl isonitrile with suitable aldehydes or ketones in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure the formation of the dioxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4,2-Dioxazole, 3-(p-nitrophenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,4,2-Dioxazole, 3-(p-nitrophenyl)-5-phenyl- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiparasitic properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,4,2-Dioxazole, 3-(p-nitrophenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the dioxazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1,4,2-Dioxazole, 3-(p-nitrophenyl)-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both p-nitrophenyl and phenyl groups enhances its reactivity and potential for diverse applications compared to other dioxazole derivatives.
Propiedades
Número CAS |
2289-99-8 |
|---|---|
Fórmula molecular |
C14H10N2O4 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)-5-phenyl-1,4,2-dioxazole |
InChI |
InChI=1S/C14H10N2O4/c17-16(18)12-8-6-10(7-9-12)13-15-20-14(19-13)11-4-2-1-3-5-11/h1-9,14H |
Clave InChI |
JBEMBLMXASUTQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2OC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


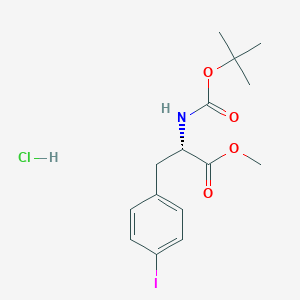
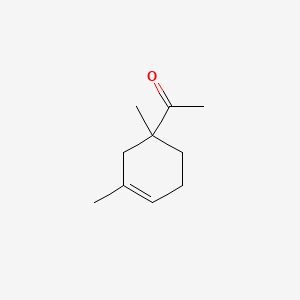

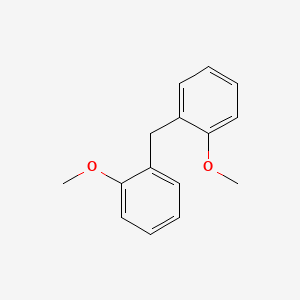
![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)

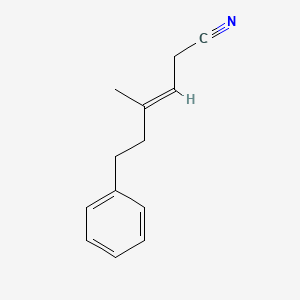
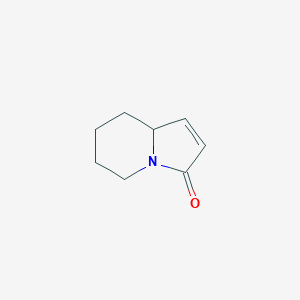
![4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)
